ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound characterized by:
- A 1,2,3-triazole core substituted at position 1 with a 2-(3-chlorophenyl)-2-hydroxyethyl group.
- An ethyl carboxylate moiety at position 2.
- A meta-chlorophenyl substituent, contributing electron-withdrawing effects and influencing molecular interactions.
This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely used for triazole formation .
Properties
IUPAC Name |
ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7,12,18H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJXLNKESGEWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including cell signaling and regulation.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through a nucleophilic addition-elimination reaction. This interaction may result in changes to the target’s function, potentially influencing various physiological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound may affect these pathways by interacting with key enzymes or receptors, leading to downstream effects on cellular function.
Biological Activity
Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a triazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 3-chlorophenyl derivatives with triazole intermediates, resulting in a compound that exhibits a range of biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl Triazole | E. coli, S. aureus | 8 µg/mL |
Anticancer Activity
Triazoles have also been investigated for their anticancer potential. This compound has shown promising results in inhibiting cancer cell proliferation in various in vitro models. For instance, studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 1.4 to 5.0 µM .
Table 2: Anticancer Activity of Ethyl Triazole
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.4 | Apoptosis induction |
| HepG2 | 5.0 | Cell cycle arrest |
| HCT-116 | 2.6 | Inhibition of thymidylate synthase |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. The triazole ring can coordinate with metal ions in enzymes or disrupt cellular processes by interfering with DNA synthesis pathways .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Studies : In murine models infected with Plasmodium berghei, derivatives showed partial activity against parasitemia, indicating potential for antimalarial applications .
- Cytotoxicity Assessments : Cytotoxicity tests against human cell lines demonstrated low toxicity profiles (CC50 > 100 µM), suggesting a favorable safety margin for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
(a) Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (Compound 4)
- Key Differences : Lacks the hydroxyethyl linker present in the target compound.
- This compound demonstrated moderate activity in antimicrobial assays .
(b) Ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 67320-77-8)
- Key Differences : Replaces the 3-chlorophenyl group with a 2-methoxyphenyl substituent.
- Impact: The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering electronic distribution and possibly receptor-binding affinity. No biological data are reported for this analog .
(c) Ethyl 1-(2-(3-Cyanophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
- Key Differences: Substitutes the hydroxyl group with a ketone and replaces chlorine with a cyano group.
- Impact: The ketone may reduce solubility, while the cyano group enhances polarity. Such modifications are critical in optimizing pharmacokinetic properties .
Variations in the Triazole Core Substituents
(a) Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate
- Key Differences : Features a methyl group at position 5 and an acetamide substituent at position 1.
- Impact : The methyl group at position 5 was shown to reduce antiproliferative activity against lung cancer cells (NCI-H522) compared to analogs without bulky substituents .
(b) Benzothiazole-Piperazine-1,2,3-Triazole Hybrids (e.g., Compound 5e)
Structural and Electronic Effects
Electronic Effects :
- Hydroxyethyl vs. oxoethyl : The hydroxyl group enables hydrogen bonding, which may improve solubility and target engagement compared to ketone-containing analogs .
Q & A
Q. How to design structure-activity relationship (SAR) studies for analogs with modified aryl groups?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
